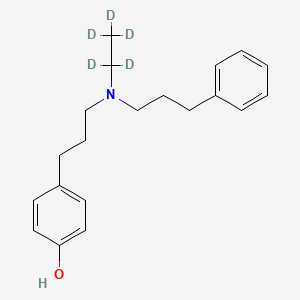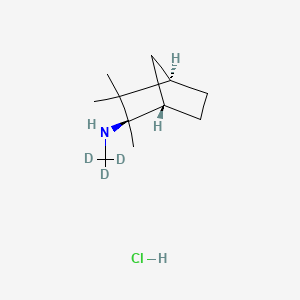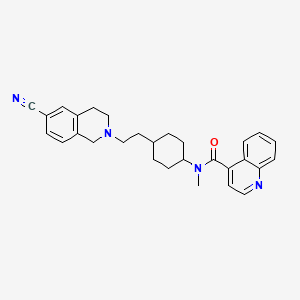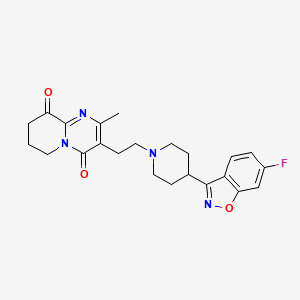![molecular formula C29H55NO6 B565224 (2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers CAS No. 1356932-14-3](/img/no-structure.png)
(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers” is a chemical compound with the molecular formula C29H52D3NO6 . It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 516.77 and a density of 1.0±0.1 g/cm3 . Its boiling point is 645.8±55.0 °C at 760 mmHg . The compound has a molar refractivity of 144.9±0.3 cm3 . It has 7 H bond acceptors, 3 H bond donors, and 25 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis and Chemical Biology
- The compound is related to the stereoselective synthesis of amino acids, crucial in chemical biology and organic chemistry. For example, the stereoselective synthesis of the nonproteinogenic amino acid (2S,3R)-3-amino-2-hydroxydecanoic acid has been achieved using related methods (Wee & Mcleod, 2003).
Enzymatic Conversion in Biotechnology
- In biotechnology, similar compounds have been used in enzymatic conversion processes. For instance, enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) into bio-based 2,5-diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA) have been studied, showcasing the potential of these compounds in green chemistry and organic synthesis (Cajnko et al., 2020).
Organic Synthesis and Pharmaceutical Research
- These compounds are also significant in the field of organic synthesis, particularly in the creation of new chiral entities for use in total synthesis and pharmaceutical research. The development of new product isolation procedures using microbiologically produced acids, like 2-oxo-glutaric acid and 2-oxo-D-gluconic acid, demonstrates the versatility of these compounds (Aurich et al., 2012).
Bio-based Chemicals and Sustainable Materials
- Research in industrial chemistry has explored the synthesis of bio-based materials, such as 2,5-furandicarboxylic acid (FDCA) from fructose, using methods that could be related to the compound . This highlights the role of such compounds in sustainable material production (Chen et al., 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers)' involves the protection of the hydroxyl group, the activation of the carboxylic acid, the coupling of the protected amino acid, and the deprotection of the hydroxyl and amino groups.", "Starting Materials": [ "Hexadecanoic acid-d3", "L-leucine", "Hexylamine", "Diisopropylcarbodiimide (DIC)", "N,N-Diisopropylethylamine (DIPEA)", "N,N-Dimethylformamide (DMF)", "Methanol", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Ethyl acetate", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Hexadecanoic acid-d3 is protected with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in DMF to form the TBDMS-protected hexadecanoic acid-d3.", "The TBDMS-protected hexadecanoic acid-d3 is activated with DIC and DIPEA in DMF to form the corresponding active ester.", "L-leucine is protected with tert-butyloxycarbonyl chloride (Boc-Cl) and DIPEA in DMF to form the Boc-protected L-leucine.", "The Boc-protected L-leucine is coupled with the active ester of the TBDMS-protected hexadecanoic acid-d3 in DMF to form the protected diastereomeric product.", "The TBDMS and Boc protecting groups are removed with TBAF in methanol to form the diastereomeric product.", "The diastereomeric product is treated with HCl to remove the formyl protecting group and to form the corresponding acid.", "The acid is neutralized with NaHCO3 and extracted with ethyl acetate.", "The organic layer is washed with water, brine, and dried with MgSO4.", "The solvent is removed by evaporation to yield the final product." ] } | |
CAS-Nummer |
1356932-14-3 |
Produktname |
(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers |
Molekularformel |
C29H55NO6 |
Molekulargewicht |
516.778 |
IUPAC-Name |
(2S,3S,5S)-2-hexyl-3-hydroxy-5-[(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoyl]oxyhexadecanoic acid |
InChI |
InChI=1S/C29H55NO6/c1-5-7-9-11-12-13-14-15-16-18-24(36-29(35)26(30-22-31)20-23(3)4)21-27(32)25(28(33)34)19-17-10-8-6-2/h22-27,32H,5-21H2,1-4H3,(H,30,31)(H,33,34)/t24-,25-,26-,27-/m0/s1/i3D3/t23?,24-,25-,26-,27- |
InChI-Schlüssel |
FKUNIADJSAJLGB-HDVRVJOHSA-N |
SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OC(=O)C(CC(C)C)NC=O |
Synonyme |
N-Formyl-L-leucine(1S)-1-[(2S,3S)-3-carboxy-2-hydroxynonyl]dodecyl Ester-d3; _x000B_5-(Formamido-4-methylpentanoyloxy)-2-hexyl-3-hydroxyhexadecanoic Acid-d3; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol](/img/structure/B565141.png)
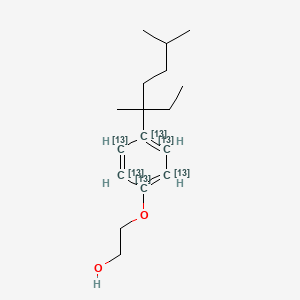

![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565149.png)
![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B565153.png)
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)
